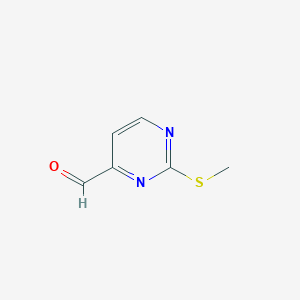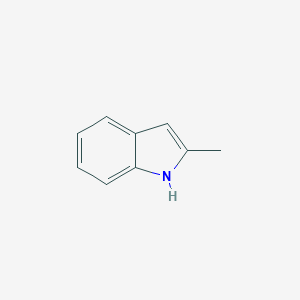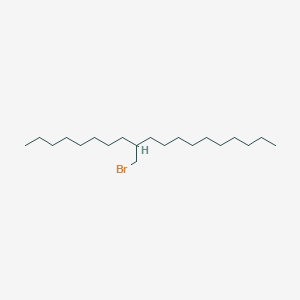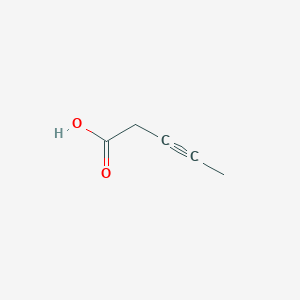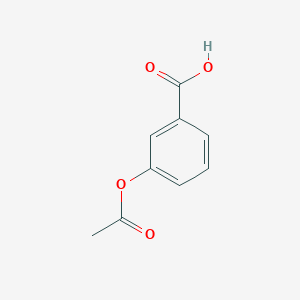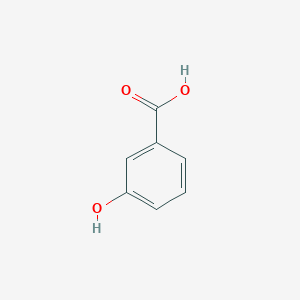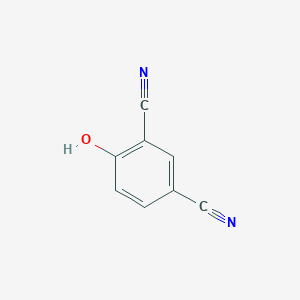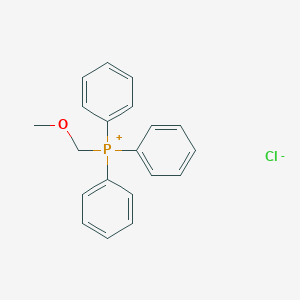
(甲氧基甲基)三苯基膦氯化物
描述
(Methoxymethyl)triphenylphosphonium chloride is a Wittig reagent that reacts with aldehydes and ketones to give substituted alkenes . It is widely used in the synthesis of pharmaceutical products such as cephalotaxine, which is used as an antiviral and antitumor agent .
Synthesis Analysis
The synthesis of (Methoxymethyl)triphenylphosphonium chloride involves the reaction of triphenylphosphine with methyl chloromethyl ether under nitrogen protection . The reaction is carried out at a constant temperature of 37°C for 3 hours, followed by a slow increase in temperature to 47°C over the next 3 hours .Molecular Structure Analysis
The linear formula of (Methoxymethyl)triphenylphosphonium chloride is (C6H5)3P(Cl)CH2OCH3 . Its molecular weight is 342.80 .Chemical Reactions Analysis
(Methoxymethyl)triphenylphosphonium chloride reacts with a ketone or aldehyde in a Wittig reaction to give an enol ether, which can be converted to the aldehyde by acid-induced hydrolysis .Physical and Chemical Properties Analysis
(Methoxymethyl)triphenylphosphonium chloride is a solid form with a melting point of 185-195 °C (dec.) (lit.) . It is soluble in most common solvents but insoluble in water .科学研究应用
植物毒理学
MMTPC 被确定为一种新的植物毒素,它从立枯丝核菌 AG-3 TB 中分离出来,这种真菌是导致作物病害的病原菌 . 当以特定浓度施用时,它会导致叶片坏死,增加活性氧物种 (AOS),降低叶绿素含量,并破坏细胞结构 . 这一发现对于理解立枯丝核菌的致病机制具有重要意义,并可能导致开发管理作物病害的新策略。
有机合成
MMTPC 用于有机合成,特别是在维蒂希反应中。 该反应是形成碳-碳双键的基础,使 MMTPC 成为合成复杂有机分子的宝贵试剂 . 它在创造可能在包括制药在内的各个行业中得到应用的新化合物方面发挥着重要作用,这引起了极大的兴趣。
抗病毒和抗肿瘤药物合成
MMTPC 的一个显著应用是合成头孢霉素,这是一种用作抗病毒和抗肿瘤药物的医药产品 . 这突出了 MMTPC 在药物化学中的作用,它有助于开发拯救生命的药物。
紫杉醇-A 片段合成
MMTPC 也用于合成紫杉醇-A 片段 . 紫杉醇或太平洋紫杉醇是一种众所周知的化疗药物,用于治疗各种癌症。合成其片段的能力对于研究药物的结构以及可能改善其治疗效果至关重要。
相转移催化
在化学反应中,MMTPC 充当相转移催化剂 . 该应用在工业化学中至关重要,它促进反应物从一个相转移到另一个相,在那里发生反应,从而提高反应速率和产率。
农业研究
将 MMTPC 鉴定为植物毒素为农业研究开辟了新的途径,特别是在理解某些化合物如何影响植物健康方面 . 这些知识可用于制定更好的农业实践并增强作物保护。
毒理学研究
MMTPC 作为植物毒素的作用也为毒理学研究开辟了可能性 . 研究人员可以探索其对不同植物物种的影响,这可以为关于其在农业环境中的处理和使用的监管决定提供信息。
作用机制
Target of Action
(Methoxymethyl)triphenylphosphonium chloride primarily targets aldehydes and ketones . It is a Wittig reagent, a class of chemicals used in organic chemistry for the synthesis of alkenes .
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a chemical reaction known as the Wittig reaction . In this reaction, (Methoxymethyl)triphenylphosphonium chloride reacts with aldehydes and ketones to produce substituted alkenes .
Biochemical Pathways
The Wittig reaction involving (Methoxymethyl)triphenylphosphonium chloride is a key step in the synthesis of several important compounds. These include the antimalarial drug (+)-artemisinin, substituted quinolines, akuammiline alkaloid picrinine, and 7H-pyrrolo[2,3-d]pyrimidine derivatives for signal transducers and activators of transcription 6 (STAT6) inhibitors .
Result of Action
The primary result of the action of (Methoxymethyl)triphenylphosphonium chloride is the formation of substituted alkenes from aldehydes and ketones . This transformation is crucial in the synthesis of various bioactive compounds, including antimalarial drugs and antitumor agents .
Action Environment
The action of (Methoxymethyl)triphenylphosphonium chloride can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the Wittig reaction typically requires a strong base . Additionally, the compound is hygroscopic and decomposes in water, suggesting that it should be stored in a dry environment .
安全和危害
未来方向
生化分析
Biochemical Properties
(Methoxymethyl)triphenylphosphonium chloride is known to interact with various biomolecules in biochemical reactions. It is used in the Wittig reaction, where it reacts with aldehydes and ketones to produce substituted alkenes . This reaction is a key step in the synthesis of several compounds, including antimalarial drugs and substituted quinolines .
Cellular Effects
The cellular effects of (Methoxymethyl)triphenylphosphonium chloride are primarily related to its role in the Wittig reaction. By facilitating the conversion of aldehydes and ketones to alkenes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (Methoxymethyl)triphenylphosphonium chloride exerts its effects through its role in the Wittig reaction. It binds to aldehydes and ketones, facilitating their conversion to alkenes . This can lead to changes in gene expression and enzyme activity, influencing cellular function.
Metabolic Pathways
(Methoxymethyl)triphenylphosphonium chloride is involved in the metabolic pathway of the Wittig reaction, where it interacts with aldehydes and ketones
Transport and Distribution
It is known to be soluble in water and decomposes in water .
属性
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNDMHZXCUXSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960539 | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4009-98-7 | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4009-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methoxymethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of (methoxymethyl)triphenylphosphonium chloride?
A1: (Methoxymethyl)triphenylphosphonium chloride is characterized by the molecular formula C20H20ClOP and has a molecular weight of 342.80 g/mol []. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide further structural insights [, ].
Q2: What are the known applications of (methoxymethyl)triphenylphosphonium chloride in organic synthesis?
A2: (Methoxymethyl)triphenylphosphonium chloride acts as a precursor to methoxymethylenetriphenylphosphorane. This reactive ylide facilitates the synthesis of vinyl ethers from carbonyl compounds through a Wittig reaction []. This reaction is particularly useful in organic synthesis for constructing various complex molecules.
Q3: How does (methoxymethyl)triphenylphosphonium chloride impact biological systems?
A3: Recent research identified (methoxymethyl)triphenylphosphonium chloride as a phytotoxin isolated from the fungus Rhizoctonia solani AG-3 TB []. This compound induces significant physiological changes in plants, including necrosis on leaves, increased active oxygen species (AOS) production, decreased chlorophyll content, and cellular structure damage [].
Q4: What studies have been conducted to understand the corrosion inhibition properties of (methoxymethyl)triphenylphosphonium chloride?
A4: Electrochemical and gravimetric studies have been conducted to evaluate the corrosion inhibition efficacy of (methoxymethyl)triphenylphosphonium chloride on carbon steel in acidic environments []. These studies utilized techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to assess the compound's effectiveness in mitigating corrosion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


